2-Bromo-5-(tert-butyl)phenol
Overview
Description
2-Bromo-5-(tert-butyl)phenol is a brominated phenol derivative with a tert-butyl group as a substituent. While the provided papers do not directly discuss 2-Bromo-5-(tert-butyl)phenol, they do provide insights into similar compounds which can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related brominated phenolic compounds often involves halogenation reactions where a bromine atom is introduced into the phenolic ring. For instance, 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde was synthesized from 3-tert-butyl-2-hydroxybenzaldehyde using bromine under specific conditions, including the use of ethanol as a solvent and controlling the reaction temperature and material ratio . This suggests that a similar approach could be used for synthesizing 2-Bromo-5-(tert-butyl)phenol.
Molecular Structure Analysis
The molecular structure of brominated phenolic compounds is characterized by the presence of bulky tert-butyl groups, which can influence the overall shape and reactivity of the molecule. For example, the crystal structure of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol was determined and compared with DFT calculations, which provided insights into the geometry and electronic properties of the compound . Similarly, the structure of 2-Bromo-5-(tert-butyl)phenol could be analyzed using crystallography and computational methods to understand its conformation and electronic distribution.
Chemical Reactions Analysis
Brominated phenolic compounds can participate in various chemical reactions, including oxidation and cyclization. The electrochemical oxidation of 2,4,6-tri-tert-butylphenol has been studied, revealing the formation of different oxidation products depending on the solvent and conditions . Additionally, the gold(I)-catalyzed cyclization of 1-bromo-1,5-enynes in the presence of phenols has been reported, leading to the formation of bromocyclopentenyl phenols . These studies indicate that 2-Bromo-5-(tert-butyl)phenol could also undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated phenolic compounds are influenced by the presence of tert-butyl groups and the bromine atom. Compounds like 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate exhibit solvatochromic behavior, which is useful for determining solvent polarities . The antioxidant activity of phenolic compounds with tert-butyl groups has also been evaluated, showing significant free-radical scavenging ability . These properties suggest that 2-Bromo-5-(tert-butyl)phenol may also possess unique physical and chemical characteristics that could be explored for various applications.
Scientific Research Applications
Application 1: Synthesis of Substituted 2-Bromo Phenols
- Summary of the Application: Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C .
- Methods of Application: The procedure involves heating a solution of 4-tert-butyl cyclohexanone in an excess of diethyl dibromomalonate at 100°C . The reaction proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr to give the 2-bromophenol .
- Results or Outcomes: The substituted 2-bromo phenol was formed in 76% yield .
Application 2: Pharmaceutical Intermediates
- Summary of the Application: 2-Bromo-4,6-di-tert-butylphenol is used as a pharmaceutical intermediate .
- Methods of Application: Specific methods of application in pharmaceutical chemistry are not provided in the source .
- Results or Outcomes: The specific outcomes or results of using 2-Bromo-4,6-di-tert-butylphenol as a pharmaceutical intermediate are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-tert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYHPGHAMBDJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491367 | |
Record name | 2-Bromo-5-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(tert-butyl)phenol | |
CAS RN |
20942-68-1 | |
Record name | 2-Bromo-5-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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